Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate
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Overview
Scientific Research Applications
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a structurally similar compound, is an important intermediate for biologically active compounds like crizotinib (D. Kong et al., 2016).
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, serves as an intermediate for small molecule anticancer drugs (Binliang Zhang et al., 2018).
The reaction involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate leads to a compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating its potential in creating diverse molecular structures (D. Richter et al., 2009).
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via condensation reactions, has been evaluated for its antibacterial and anthelmintic activities, indicating its potential in pharmacological applications (C. Sanjeevarayappa et al., 2015).
1-Tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a derivative, is an intermediate for nociceptin antagonists, highlighting its significance in developing therapeutic agents (H. Jona et al., 2009).
The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate, a cyclic amino acid ester, indicates the compound's versatility in creating complex molecular architectures (T. Moriguchi et al., 2014).
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, an anti-cancer drug, demonstrating its role in drug development (Min Wang et al., 2015).
properties
IUPAC Name |
tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-11(14)19-15-10/h8-9H,4-7,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACKAWXFALKHES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677825 |
Source
|
Record name | tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate | |
CAS RN |
1253789-76-2 |
Source
|
Record name | tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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